REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6]([O:8][C:9]([C:11](=[CH:16][C:17]1[O:18][C:19]([CH3:22])=[CH:20][CH:21]=1)[CH2:12][C:13](O)=O)=[O:10])[CH3:7]>C(OC(=O)C)(=O)C.ClCCl>[C:1]([O:4][C:13]1[C:21]2[CH:20]=[C:19]([CH3:22])[O:18][C:17]=2[CH:16]=[C:11]([C:9]([O:8][CH2:6][CH3:7])=[O:10])[CH:12]=1)(=[O:3])[CH3:2] |f:0.1|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(CC(=O)O)=CC=1OC(=CC1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 h
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuum (˜20 mmHg) at 70° C. until the solvent distillation
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 200 mL of dichloromethane
|
Type
|
WASH
|
Details
|
The combined solutions were washed with 200 mL of a saturated aqueous solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum to dryness
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a layer of silica gel (200×150 mm) with hexane/ethyl acetate mixture, 3:1 as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 95 mmol | |
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |